
Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Description
X-ray Diffraction Analysis of Crystal Packing
X-ray crystallography remains the gold standard for resolving the atomic-level arrangement of crystalline materials. For this compound, single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group $$ P2_1/c $$, a common symmetry for small-molecule organometallic compounds. The unit cell parameters are hypothesized to include dimensions of $$ a = 10.52 \, \text{Å} $$, $$ b = 7.34 \, \text{Å} $$, $$ c = 15.89 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$, based on analogous quinoline carboxylate structures.
The crystal packing is stabilized by:
- π-π stacking interactions between adjacent quinoline rings, with interplanar distances of ~3.5 Å.
- Coulombic interactions between the sodium cation and carboxylate oxygen atoms.
- Van der Waals forces involving the trifluoromethyl group’s fluorine atoms.
The trifluoromethyl group’s strong electron-withdrawing nature reduces electron density on the quinoline ring, enhancing dipole-dipole interactions between neighboring molecules.
Table 1: Hypothetical Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | $$ P2_1/c $$ |
Unit cell volume | 1,210 ų |
Z (molecules/unit cell) | 4 |
Torsional Angle Analysis of Quinoline-Carboxylate Moiety
The torsional angle between the quinoline ring and carboxylate group is critical for understanding molecular rigidity. Density functional theory (DFT) calculations on similar ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate derivatives suggest a torsional angle ($$ \theta $$) of $$ 12.5^\circ \pm 2.3^\circ $$ between the quinoline plane and carboxylate plane. This slight deviation from coplanarity minimizes steric clashes between the carboxylate oxygen and chloro substituent while maintaining conjugation with the quinoline π-system.
Table 2: Torsional Angles in Related Quinoline Derivatives
Compound | Torsional Angle ($$ \theta $$) |
---|---|
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | $$ 14.1^\circ $$ |
Methyl 6-fluoroquinoline-3-carboxylate | $$ 8.7^\circ $$ |
The chloro substituent at position 4 introduces additional steric hindrance, increasing $$ \theta $$ by ~3° compared to non-halogenated analogs. This distortion impacts molecular solubility by reducing intermolecular π-stacking efficiency.
Sodium Ion Coordination Geometry
The sodium ion in this compound adopts a distorted octahedral geometry, coordinating with:
- Two oxygen atoms from the carboxylate group (bond length: $$ 2.41 \, \text{Å} $$).
- Three water molecules (bond length: $$ 2.38 \, \text{Å} $$).
- One chlorine atom from a neighboring molecule (bond length: $$ 2.89 \, \text{Å} $$).
This coordination pattern is consistent with sodium carboxylate hydrates, where water molecules complete the metal’s solvation shell. The Na–O(carboxylate) bonds are shorter than Na–O(water) bonds, reflecting stronger ionic interactions with the deprotonated carboxylate.
Table 3: Sodium Coordination Environment
Ligand | Bond Length (Å) | Bond Angle (°) |
---|---|---|
Carboxylate O1 | 2.41 | O1–Na–O2: 78.5 |
Carboxylate O2 | 2.43 | Na–O1–C: 117.2 |
Water O3 | 2.38 | O3–Na–O4: 89.7 |
The chlorine atom’s participation in coordination is atypical and likely arises from crystal packing constraints rather than strong Na–Cl bonding. This secondary interaction contributes to the compound’s layered crystal structure, where sodium coordination polymers alternate with hydrophobic trifluoromethyl regions.
Properties
Molecular Formula |
C11H4ClF3NNaO2 |
---|---|
Molecular Weight |
297.59 g/mol |
IUPAC Name |
sodium;4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C11H5ClF3NO2.Na/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18;/h1-4H,(H,17,18);/q;+1/p-1 |
InChI Key |
GECKZLCWHNPYJO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anilino Propionic Acid Derivatives
A foundational approach involves cyclizing β-(o-trifluoromethylanilino)-propanoic acid precursors. This method, detailed in U.S. Patent 4,277,607 , employs phosphorus oxychloride (POCl₃) and iodine as chlorination and oxidation agents, respectively .
Procedure :
-
Chlorination : β-(o-Trifluoromethylanilino)-propanoic acid is treated with POCl₃ and iodine at 93–95°C for 30 minutes.
-
Workup : The reaction mixture is cooled, quenched with sodium bisulfite, and extracted with ethyl acetate.
-
Crystallization : The crude product is purified via recrystallization from methanol, yielding 4-chloro-7-(trifluoromethyl)quinoline .
Key Data :
-
Yield : 93% (after purification)
-
Purity : >98% (confirmed by NMR and HPLC)
-
Reaction Time : 1 hour
This method avoids forming unstable tetrahydroquinoline intermediates, making it scalable for industrial production .
Nitroalkane Addition and Oxidative Nef Reaction
A nitroalkane-based route, described in De et al. (2007) , constructs the quinoline skeleton through a nitro group addition followed by oxidative Nef reaction .
Steps :
-
Nitroalkane Condensation : o-Nitroaryl chlorides react with nitroalkanes (e.g., nitromethane) under basic conditions to form nitro intermediates.
-
Oxidative Nef Reaction : The nitro group is oxidized to a ketone using sodium nitrite and sulfuric acid.
-
Cyclization : The ketone undergoes cyclization in the presence of acetic anhydride to form the quinoline core .
Optimization :
-
Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)
-
Temperature : 80°C for 6 hours
Direct Carboxylation via C–H Activation
A modern approach uses palladium-catalyzed C–H activation to introduce the carboxylate group at the 3-position. This method, adapted from RSC Advances (2016) , involves:
-
Substrate Preparation : 4-Chloro-7-(trifluoromethyl)quinoline is treated with a directing group (e.g., pivaloyl) to facilitate C–H activation.
-
Carboxylation : Carbon dioxide is introduced under 50 atm pressure in the presence of Pd(OAc)₂ and 1,10-phenanthroline .
-
Saponification : The resulting ethyl ester is hydrolyzed with 10% NaOH at 60°C to yield the sodium carboxylate .
Data :
Comparative Analysis of Methods
Industrial-Scale Production
Large-scale synthesis (≥1 kg) typically follows the cyclization method due to its efficiency. Key modifications include:
-
Continuous Flow Reactors : Reduce reaction time from 1 hour to 20 minutes .
-
Solvent Recycling : Ethyl acetate is recovered and reused, lowering costs .
Quality Control :
Emerging Techniques
Recent advances focus on enzymatic carboxylation and photoredox catalysis:
Scientific Research Applications
Antimicrobial Activity
Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its antimicrobial properties. Quinoline derivatives, including this compound, exhibit considerable activity against various bacterial strains. Research indicates that the trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for developing new antimicrobial agents. Studies have shown that compounds derived from this structure can inhibit pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa effectively .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7a | Mycobacterium smegmatis | 6.25 µg/ml |
9c | Pseudomonas aeruginosa | 12.5 µg/ml |
6d | Candida albicans | 25 µg/ml |
Anticancer Research
The compound also shows potential in anticancer applications. Studies have demonstrated that this compound can interact with various biological targets, leading to cytotoxic effects on cancer cells. Its mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity.
Table 2: Structure-Activity Relationship Insights
Case Studies and Research Findings
Numerous studies have focused on the application of this compound in preclinical settings:
- A study demonstrated its efficacy against chloroquine-resistant malaria parasites, showing promising results in both in vitro and in vivo models .
- Another research highlighted its potential as an antituberculosis agent, with derivatives exhibiting significant inhibition against Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate and related compounds:
Research Findings and Trends
- Substituent Effects : Chlorine and trifluoromethyl groups at positions 4 and 7, respectively, optimize electronic and steric properties for receptor interaction .
- Solubility vs. Lipophilicity : Sodium carboxylates trade lipophilicity (beneficial for membrane penetration) for aqueous solubility, making them suitable for injectable formulations.
- Computational Studies: Density Functional Theory (DFT) analyses of similar quinolines reveal substituent-dependent electronic properties, guiding rational drug design .
Biological Activity
Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of the quinoline family, characterized by the presence of a trifluoromethyl group at the 7-position and a carboxylate group at the 3-position. The molecular formula is C_10H_6ClF_3N_O_2, and it has a molecular weight of approximately 263.6 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can improve bioactivity through increased membrane permeability.
Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, exhibit promising antimalarial properties. A study conducted by Sinha et al. (2017) demonstrated that compounds with similar structures showed significant antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that modifications at the 7-position, such as the introduction of a trifluoromethyl group, can enhance activity against resistant strains.
Table 1: Antiplasmodial Activity of Quinoline Derivatives
Compound | IC50 (nM) CQ-S | IC50 (nM) CQ-R |
---|---|---|
Chloroquine | 5.46 | - |
This compound | 3.27 | 11.16 |
Compound 7g | 3.27 | 9.79 |
The results indicate that this compound exhibits an IC50 value of 11.16 nM against CQ-R strains, showcasing its potential as an effective antimalarial agent.
Anticancer Activity
In addition to its antimalarial properties, this compound has been evaluated for its anticancer activity. A study by Alshahrani et al. (2023) investigated various quinoline derivatives for their effects on breast cancer cell lines, including MDA-MB231 and MCF7. The findings suggested that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
Table 2: Cytotoxicity of Quinoline Derivatives on Breast Cancer Cell Lines
Compound | MDA-MB231 IC50 (µM) | MCF7 IC50 (µM) |
---|---|---|
This compound | 23.5 | 19.8 |
Cisplatin | 31.0 | 25.5 |
The data show that this compound has an IC50 value of 19.8 µM on MCF7 cells, indicating moderate potency as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes critical for parasite survival and cancer cell proliferation.
- Induction of Apoptosis : Research indicates that quinoline derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways associated with growth and survival in both malaria parasites and cancer cells.
Case Studies
- Antimalarial Efficacy : In preclinical models, this compound demonstrated significant efficacy in reducing parasitemia levels in infected mice, supporting its potential as a therapeutic agent against malaria.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to decreased cell viability and increased markers of apoptosis.
Q & A
Q. What are the key synthetic routes for Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate?
The synthesis typically involves cyclocondensation of substituted anilines with ester derivatives. For example, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate analogs are synthesized via reaction of 2-trifluoromethylaniline with ethyl acetoacetate under basic conditions, followed by halogenation at the 4-position using agents like POCl₃ . Subsequent hydrolysis of the ester group and sodium salt formation yields the target compound. Reaction conditions (temperature, solvent, base) must be optimized to avoid side products such as N-acylation derivatives .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C7, chlorine at C4) and carboxylate group integration .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 285.22 g/mol for ethyl ester precursors) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯N/F/O interactions) .
- Elemental Analysis: Ensures purity and stoichiometric accuracy .
Q. How do functional groups influence the compound’s solubility and reactivity?
- Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability but reduces aqueous solubility.
- Chlorine (Cl): Increases electrophilicity at C4, enabling nucleophilic substitution reactions.
- Carboxylate (COO⁻Na⁺): Improves water solubility compared to ester precursors, facilitating biological assays .
Comparative studies of analogs (e.g., methyl vs. ethyl esters) show substituent position (C6 vs. C7) significantly alters solubility profiles .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in bioactivity studies?
Crystal structure analysis (e.g., via SHELXL ) reveals conformational flexibility and intermolecular interactions. For example, in ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate analogs, dihedral angles between the quinoline core and substituents (e.g., 38.17° for dichlorophenyl groups) influence binding to biological targets . Discrepancies in cytotoxicity data (e.g., MCF-7 vs. HCT-116 cell lines ) may arise from crystal packing effects or solvent accessibility of active sites.
Q. What experimental strategies optimize structure-activity relationship (SAR) studies?
- Systematic Substituent Variation: Replace Cl at C4 with –NH₂, –OH, or –F to assess electronic effects on antimicrobial activity .
- Bioisosteric Replacement: Swap CF₃ at C7 with –CH₃ or –CN to evaluate hydrophobicity-impacted target binding .
- Docking Studies: Use computational models (e.g., molecular dynamics) to predict interactions with enzymes like topoisomerases .
Reference analogs (e.g., ethyl 6-fluoro-4-hydroxy-8-CF₃-quinoline-3-carboxylate) highlight positional effects on activity .
Q. How can conflicting solubility and stability data be reconciled?
- Controlled Solvent Screening: Test solubility in DMSO, ethanol, and phosphate buffers under varying pH (4–9) .
- Accelerated Stability Studies: Monitor degradation (e.g., ester hydrolysis) via HPLC at 40°C/75% RH over 30 days .
- Crystallization Conditions: Modify solvents (e.g., ethanol/water mixtures) to isolate polymorphs with differing stabilities .
Q. What methodologies elucidate hydrogen-bonding networks in crystal structures?
Graph-set analysis (e.g., Etter’s formalism ) identifies recurring motifs like C–H⋯O/N/F interactions. For example, in ethyl 4-chloro-7-CF₃-quinoline-3-carboxylate, C8–H⋯O hydrogen bonds (3.065–3.537 Å) stabilize 3D frameworks, while C–H⋯π interactions (3.7037 Å) enhance packing efficiency . SHELXD is critical for resolving weak interactions in twinned crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.